

Technical Support Center: Reproducibility of DC-5163 Anti-Cancer Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DC-5163

Cat. No.: B2804112

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of the anti-cancer effects of **DC-5163**, a potent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **DC-5163** and what is its mechanism of action?

A1: **DC-5163** is a small molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.^{[1][2][3]} By inhibiting GAPDH, **DC-5163** disrupts the central energy metabolism of cancer cells, which are highly dependent on glycolysis (the Warburg effect). This leads to a reduction in glucose uptake, lactate production, and ATP synthesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.^{[2][4]}

Q2: What are the key physical and chemical properties of **DC-5163**?

A2: Understanding the properties of **DC-5163** is crucial for proper handling and experimental setup.

Property	Value	Source
Molecular Weight	361.89 g/mol	N/A
Solubility	300 mg/mL in DMSO	
Appearance	Crystalline solid	
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	
Storage (Stock Solution)	-80°C for 6 months, -20°C for 1 month	

Q3: How should I prepare a stock solution of **DC-5163**?

A3: To prepare a stock solution, dissolve **DC-5163** in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.62 mg of **DC-5163** in 1 mL of DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What is the recommended working concentration of **DC-5163** for in vitro experiments?

A4: The optimal working concentration of **DC-5163** can vary depending on the cell line and the specific assay. Based on published data, a range of concentrations should be tested.

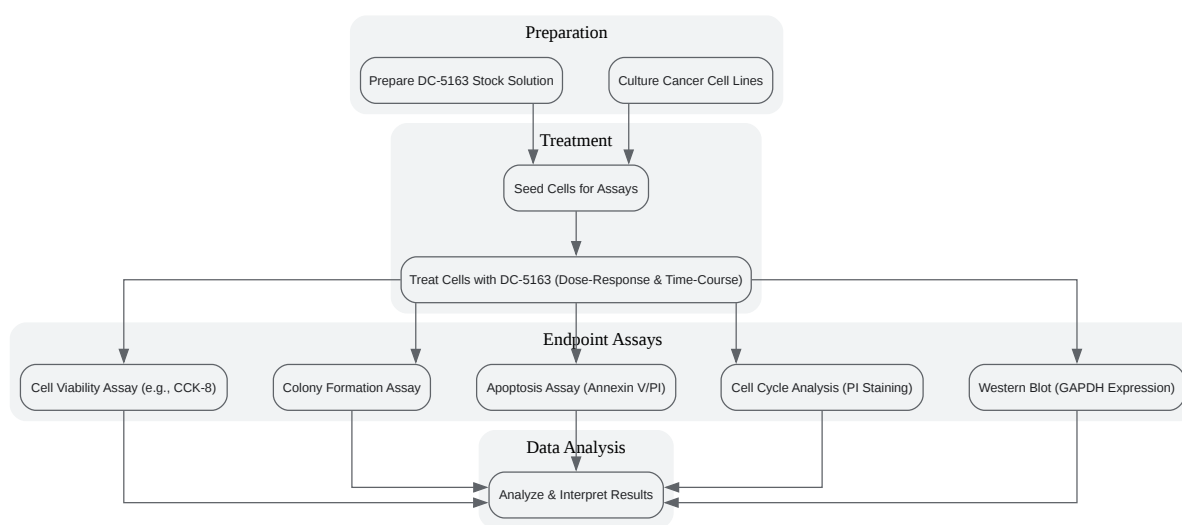
Assay	Cell Line(s)	Effective Concentration Range	Incubation Time	Source
GAPDH Activity Inhibition	BT-549, MCF7, HCT116, MDA-MB-231, A549	25 μ M	48 hours	
Cell Proliferation (IC50)	MDA-MB-231	99.22 μ M	48 hours	
Cell Proliferation (IC50)	MDA-MB-231	52.09 μ M	72 hours	
Apoptosis Induction	MDA-MB-231	100 μ M	48 hours	
Glycolytic Rate Assay	MCF-7, MDA-MB-231, BT549	80 μ M	24 hours	

Q5: Does **DC-5163** affect non-cancerous cells?

A5: Studies have shown that normal cells, such as the MCF-10A breast epithelial cell line, are more tolerant to **DC-5163** compared to cancer cells. This selectivity is a promising aspect of its therapeutic potential.

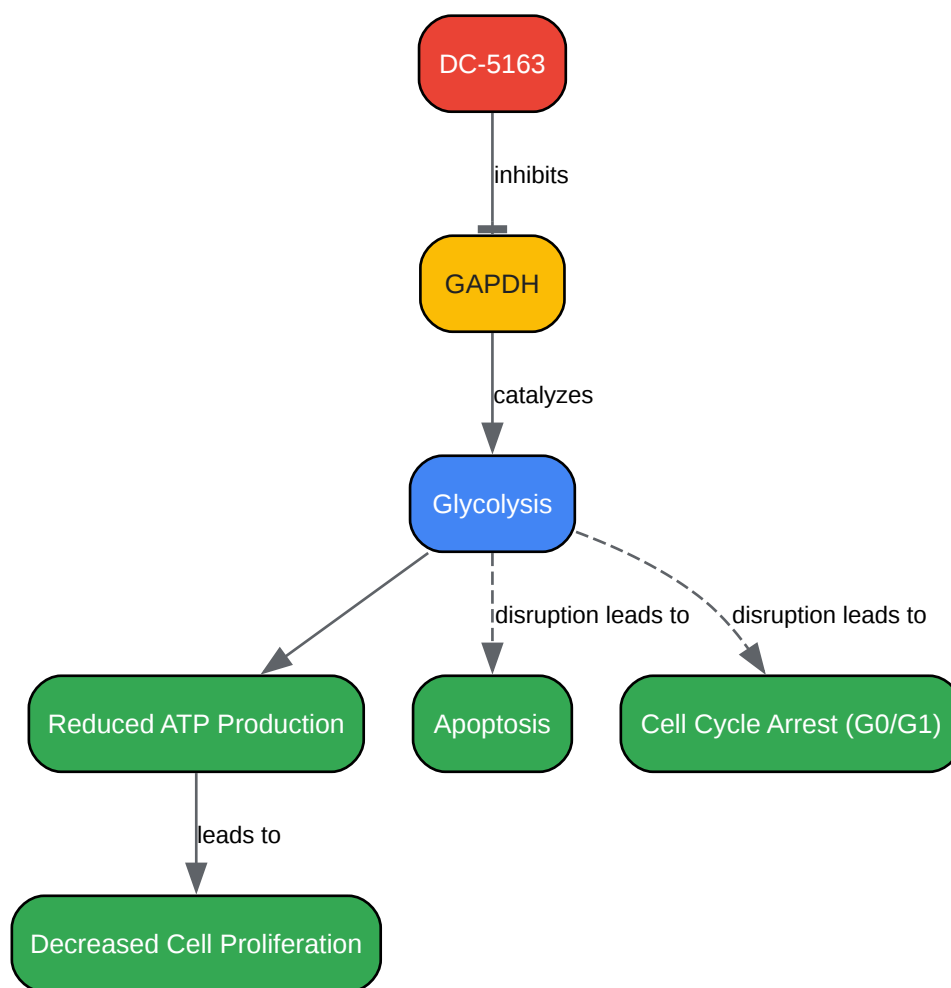
Experimental Workflow & Signaling Pathway

The following diagrams illustrate the general experimental workflow for assessing the anti-cancer effects of **DC-5163** and its underlying signaling pathway.



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Caption: General experimental workflow for **DC-5163** anti-cancer effect assessment.



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